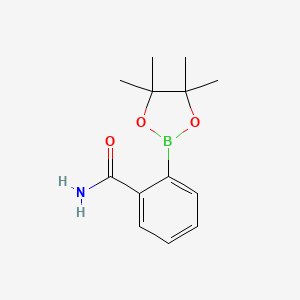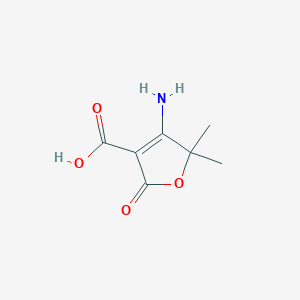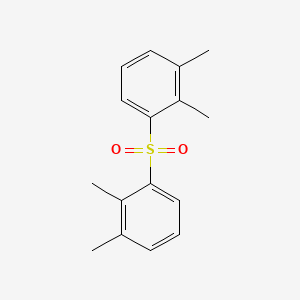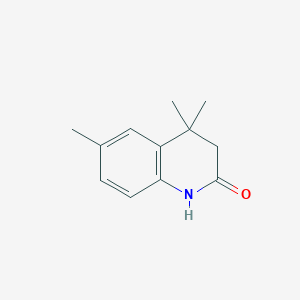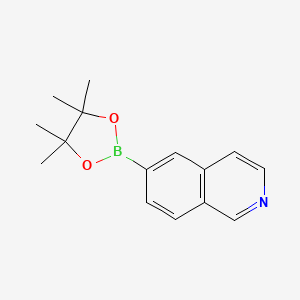
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
説明
“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” is a chemical compound that contains a boron atom. The boron atom is part of a borolane ring, which is a five-membered ring with two oxygen atoms and three carbon atoms . This compound is related to other compounds such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” and "6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3 (4H)-one" .
Synthesis Analysis
The synthesis of this compound could involve borylation, hydroboration, and coupling reactions . For example, borylation could occur at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration could involve alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling could occur with aryl iodides in the presence of a copper catalyst to form aryl boronates .Molecular Structure Analysis
The molecular structure of this compound involves a borolane ring attached to an isoquinoline ring. The borolane ring contains two oxygen atoms and three carbon atoms, and the isoquinoline ring is a type of heterocyclic aromatic compound .Chemical Reactions Analysis
This compound could participate in various chemical reactions due to the presence of the borolane ring and the isoquinoline ring. For example, it could undergo borylation, hydroboration, and coupling reactions as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could vary depending on its specific structure and the conditions under which it is studied. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .科学的研究の応用
- Scientific Field: Organic Chemistry
- Application Summary : “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” is an organic intermediate with borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
- Methods of Application : This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound can be used as a reagent to borylate arenes . Borylation is a process where a boron atom is added to another molecule. This is a key step in many organic synthesis processes.
- Methods of Application : The borylation process typically involves the use of a palladium catalyst . The specific procedures and conditions can vary depending on the exact reaction being carried out.
- Results or Outcomes : The outcome of the borylation process is the formation of pinacol benzyl boronate . This is a useful intermediate in many other reactions.
-
Scientific Field: Polymer Chemistry
- Application Summary : “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The exact methods of application can vary depending on the specific type of copolymer being synthesized .
- Results or Outcomes : The result is the formation of conjugated copolymers . These materials have a wide range of applications, including in the production of electronic devices.
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Methods of Application : The reaction with DAST and potassium phenyltrifluoroborate is typically carried out under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcome of this reaction is the formation of sulfinamide derivatives . These compounds have potential applications in medicinal chemistry .
-
Scientific Field: Materials Science
- Application Summary : “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The exact methods of application can vary depending on the specific type of copolymer being synthesized .
- Results or Outcomes : The result is the formation of conjugated copolymers . These materials have a wide range of applications, including in the production of electronic devices.
-
Scientific Field: Organic Chemistry
- Application Summary : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : The borylation process typically involves the use of a palladium catalyst . The specific procedures and conditions can vary depending on the exact reaction being carried out.
- Results or Outcomes : The outcome of the borylation process is the formation of pinacol benzyl boronate . This is a useful intermediate in many other reactions.
Safety And Hazards
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFALMDZWCMSBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582879 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline | |
CAS RN |
675576-26-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675576-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



